4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is an organic compound that features a tetrazole ring and a butoxybenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in the design of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an organic nitrile and an azide.
Esterification: The next step involves the esterification of 4-(1H-tetrazol-1-yl)phenol with 3-butoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The stability and reactivity of the tetrazole ring make this compound useful in the development of new materials, such as coordination polymers and metal-organic frameworks.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids and interact with biological targets such as enzymes and receptors. The butoxybenzoate moiety can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-1-yl)benzoic acid: This compound features a tetrazole ring attached to a benzoic acid moiety and is used in similar applications.
4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate: Similar to the butoxybenzoate derivative but with a methoxy group, this compound has different solubility and reactivity properties.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is unique due to the combination of the tetrazole ring and the butoxybenzoate moiety. This combination provides a balance of stability, reactivity, and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-11-24-17-6-4-5-14(12-17)18(23)25-16-9-7-15(8-10-16)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3 |
InChI Key |
KTHNUOVAUUXHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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